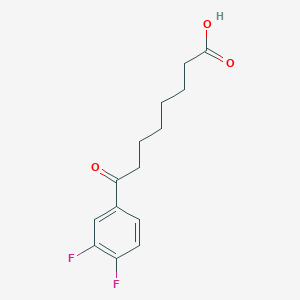

8-(3,4-Difluorophenyl)-8-oxooctanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(3,4-Difluorophenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to an oxooctanoic acid chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-Difluorophenyl)-8-oxooctanoic acid typically involves the reaction of 3,4-difluorophenylacetic acid with appropriate reagents to introduce the oxooctanoic acid moiety. One common method involves the use of oxalyl chloride in the presence of N,N-dimethylformamide (DMF) and dichloromethane to produce the corresponding acyl chloride, which is then reacted with an appropriate nucleophile to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

8-(3,4-Difluorophenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

8-(3,4-Difluorophenyl)-8-oxooctanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 8-(3,4-Difluorophenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and specificity, while the oxooctanoic acid moiety can participate in various biochemical reactions. These interactions can modulate the activity of target proteins and influence cellular pathways.

Comparación Con Compuestos Similares

Similar Compounds

3,4-Difluorophenylacetic acid: Shares the difluorophenyl group but lacks the oxooctanoic acid moiety.

2,4-Difluorophenylacetic acid: Similar structure with a different fluorine substitution pattern.

4-Fluorophenylacetic acid: Contains a single fluorine atom on the phenyl ring.

Uniqueness

8-(3,4-Difluorophenyl)-8-oxooctanoic acid is unique due to the combination of the difluorophenyl group and the oxooctanoic acid chain. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Actividad Biológica

8-(3,4-Difluorophenyl)-8-oxooctanoic acid (CAS No. 898765-81-6) is a fluorinated carboxylic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluorophenyl group and an oxooctanoic acid moiety, which may influence its interaction with biological systems. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Molecular Structure

The molecular formula of this compound is C15H17F2O3. The structure includes:

- A carbon chain : An octanoic acid backbone.

- Functional groups : A ketone (oxo) and a difluorophenyl substituent.

| Property | Value |

|---|---|

| Molecular Weight | 302.29 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The difluorophenyl group enhances lipophilicity, allowing for better membrane penetration and interaction with cellular targets.

Enzyme Inhibition Studies

Research indicates that this compound may exhibit inhibitory effects on various enzymes involved in lipid metabolism, particularly acyl-CoA:cholesterol acyltransferase (ACAT). ACAT plays a crucial role in cholesterol esterification, which is significant in the context of atherosclerosis.

Case Study: ACAT Inhibition

In a study investigating the effects of fluorinated compounds on cholesterol metabolism, this compound demonstrated significant ACAT inhibitory activity. This inhibition could potentially lead to reduced cholesterol absorption and lower serum cholesterol levels, thus impacting cardiovascular health positively .

Antioxidant Activity

Some studies suggest that compounds structurally similar to this compound possess antioxidant properties. These properties are beneficial in preventing oxidative stress-related damage in cells, particularly in the context of cardiovascular diseases.

In Vitro Studies

In vitro assays have shown that this compound can modulate cellular pathways involved in lipid metabolism. It has been observed to reduce the formation of foam cells from macrophages by inhibiting the uptake of oxidatively modified LDL cholesterol .

In Vivo Studies

Preliminary animal studies indicate that administration of this compound leads to decreased levels of cholesteryl esters in tissues associated with atherosclerosis development. The dual action of inhibiting both ACAT and oxidative modification of LDL suggests potential therapeutic applications for managing hyperlipidemia and related conditions .

Comparative Analysis with Similar Compounds

| Compound | ACAT Inhibition | Antioxidant Activity | Notes |

|---|---|---|---|

| This compound | Yes | Potentially | Effective against cholesterol absorption |

| 8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid | Moderate | Yes | Similar mechanism but different substituents |

| 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid | Yes | Limited | Less effective compared to this compound |

Propiedades

IUPAC Name |

8-(3,4-difluorophenyl)-8-oxooctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2O3/c15-11-8-7-10(9-12(11)16)13(17)5-3-1-2-4-6-14(18)19/h7-9H,1-6H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLLJTZZSCJZHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCCCCCC(=O)O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645307 |

Source

|

| Record name | 8-(3,4-Difluorophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-81-6 |

Source

|

| Record name | 8-(3,4-Difluorophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.